4-Chloro-1-indanone

Beschreibung

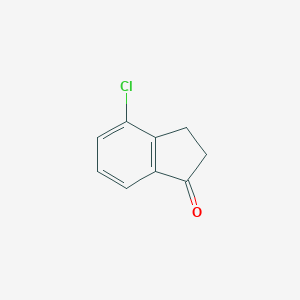

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZDIIPHIGLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462582 | |

| Record name | 4-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15115-59-0 | |

| Record name | 4-Chloroindan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15115-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-indanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-indanone is a halogenated derivative of 1-indanone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid bicyclic structure and the presence of reactive sites make it a versatile building block for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental data of this compound, presented for the discerning scientific audience.

Chemical Structure and Identification

This compound possesses a fused ring system consisting of a benzene ring fused to a cyclopentanone ring, with a chlorine atom substituted at the 4-position of the aromatic ring.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-inden-1-one[1][2] |

| CAS Number | 15115-59-0[1][2] |

| Molecular Formula | C₉H₇ClO[1][2] |

| SMILES | O=C1CCC2=C(Cl)C=CC=C12[1] |

| InChIKey | MYCZDIIPHIGLCH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 166.61 g/mol [1] | AChemBlock |

| Appearance | Pale yellow crystals[3] | ResearchGate |

| Melting Point | 90-92 °C[3] | ResearchGate |

| Purity | 97% | AChemBlock[1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

| Spectroscopy | Key Peaks/Shifts |

| ¹³C NMR (CDCl₃) | δ (ppm) 25.27, 36.40, 122.41, 129.29, 133.27, 134.52, 139.38, 152.97, 206.19[3] |

| ¹H NMR (CDCl₃) | δ (ppm) 7.7 (d, J= 7.7 Hz, 1H, ArH), 7.68 (d, J= 7.6 Hz, 1H, ArH)[3] |

| FT-IR (KBr) | ν (cm⁻¹) 3066, 2925, 1707, 1598, 1428, 1325, 1261, 1133, 1037, 788, 610[3] |

| Mass Spec (m/z) | 168 (M+2), 166 (M), 149 (100), 138, 125, 103, 77, 63, 51[3] |

Synthesis and Experimental Protocols

This compound can be synthesized via a multi-step process starting from 2-chlorobenzaldehyde.[3] The key final step involves an intramolecular Friedel-Crafts acylation.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocol for the Cyclization of 3-(2-chlorophenyl)propionic acid:

A common method for the preparation of this compound involves the cyclization of 3-(2-chlorophenyl)propionic acid.[3] While various reagents can be employed for this intramolecular Friedel-Crafts acylation, the general procedure is as follows:

-

Reagent Preparation: The starting material, 3-(2-chlorophenyl)propionic acid, is dissolved in a suitable inert solvent.

-

Cyclizing Agent Addition: A strong acid or dehydrating agent (e.g., polyphosphoric acid, Eaton's reagent, or thionyl chloride followed by a Lewis acid) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the intramolecular acylation. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, often by pouring it onto ice. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a key starting material in the synthesis of various pharmaceutical and agrochemical compounds.[3] Its cyclopentanone ring is susceptible to reactions such as bromination, which introduces further functionalization points.[3]

One notable application is in the synthesis of potential binders for GABAB receptors.[3] The indanone moiety serves as a rigid scaffold to which other pharmacophoric elements can be attached. For instance, bromination of this compound at the 2-position, followed by cyanation and reduction, can yield (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine, a precursor for GABAB receptor modulators.[3]

Logical Relationship in Derivative Synthesis

Caption: Synthesis of a GABAB receptor precursor.

Safety Information

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed[2]

-

Hazard Class: Acute toxicity, oral (Category 4)[2]

Conclusion

This compound is a well-characterized chemical compound with significant utility as a synthetic intermediate in medicinal chemistry and other areas of organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and synthetic methodologies. The presented information is intended to support researchers and drug development professionals in the effective utilization of this versatile building block.

References

Synthesis of 4-Chloro-1-indanone from 2-chlorobenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-indanone from 2-chlorobenzaldehyde. The synthesis is a multi-step process that is crucial for the development of various pharmaceutical and chemical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from 2-chlorobenzaldehyde proceeds through a four-step sequence. The initial step involves the conversion of 2-chlorobenzaldehyde into 3-(2-chlorophenyl)propanoic acid. This intermediate is then activated to its corresponding acid chloride, which subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target molecule, this compound.

Figure 1: Overall synthetic workflow from 2-chlorobenzaldehyde to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 3-(2-chlorophenyl)propanoic acid

The initial step involves the conversion of 2-chlorobenzaldehyde to 3-(2-chlorophenyl)propanoic acid. One reported method achieves this with a high yield.

Experimental Protocol: A detailed procedure for this conversion can be found in the cited literature, which reports the formation of 3-(2-chlorophenyl)propanoic acid as colorless needles.[1]

| Product | Starting Material | Yield | Melting Point | Reference |

| 3-(2-chlorophenyl)propanoic acid | 2-chlorobenzaldehyde | 92% | 80-82 °C | [1] |

Step 2 & 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The second and third steps involve the conversion of 3-(2-chlorophenyl)propanoic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation to form this compound.

Experimental Protocol: The 3-(2-chlorophenyl)propanoic acid is first converted to its acid chloride. This is a standard procedure in organic synthesis. The resulting acid chloride is then subjected to intramolecular Friedel-Crafts acylation to yield this compound. One study reported a high yield for this cyclization step, affording the product as pale yellow crystals.[1]

| Product | Starting Material | Yield | Melting Point | Reference |

| This compound | 3-(2-chlorophenyl)propanoic acid | 93% | 90-92 °C | [1] |

The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as an electrophile in the intramolecular aromatic substitution.[2][3]

Figure 2: Logical relationship in the intramolecular Friedel-Crafts acylation step.

Conclusion

The synthesis of this compound from 2-chlorobenzaldehyde is a well-documented process that can be achieved with high yields. The key steps involve the formation of 3-(2-chlorophenyl)propanoic acid and its subsequent intramolecular Friedel-Crafts acylation. This guide provides the necessary information for researchers to reproduce this synthesis in a laboratory setting.

References

Spectroscopic Profile of 4-Chloro-1-indanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-1-indanone, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | d | 7.6 | Ar-H |

| 7.68 | d | 7.7 | Ar-H |

| Not explicitly provided | - | - | Ar-H |

| Not explicitly provided | - | - | -CH₂- |

| Not explicitly provided | - | - | -CH₂- |

Note: A complete peak assignment for ¹H NMR was not available in the cited literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 206.19 | C=O |

| 152.97 | Ar-C |

| 139.38 | Ar-C |

| 134.52 | Ar-C |

| 133.27 | Ar-C |

| 129.29 | Ar-CH |

| 122.41 | Ar-CH |

| 36.40 | -CH₂- |

| 25.27 | -CH₂- |

Table 3: FT-IR Spectroscopic Data for this compound[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3066 | Aromatic C-H Stretch |

| 2925 | Aliphatic C-H Stretch |

| 1707 | C=O Stretch (Ketone) |

| 1598 | Aromatic C=C Stretch |

| 1428 | CH₂ Bend |

| 1325 | - |

| 1261 | - |

| 1133 | - |

| 1037 | - |

| 788 | C-Cl Stretch |

| 610 | - |

Table 4: Mass Spectrometry Data for this compound[1]

| m/z | Assignment | Relative Intensity |

| 168 | [M+2]⁺ | - |

| 166 | [M]⁺ | - |

| 149 | [M-OH]⁺ or [M-NH]⁺ | 100% |

| 138 | - | - |

| 125 | - | - |

| 103 | - | - |

| 77 | [C₆H₅]⁺ | - |

| 63 | - | - |

| 51 | - | - |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the spectrum was acquired with broadband proton decoupling.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer. The solid sample of this compound was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the transmission mode, and the data is presented in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer, likely with electron impact (EI) ionization. The data is reported as a mass-to-charge ratio (m/z) with corresponding relative intensities.[1]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are essential for quality control, reaction monitoring, and further research and development involving this compound.

References

Physical and chemical properties of 4-chloro-2,3-dihydro-1H-inden-1-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential applications of 4-chloro-2,3-dihydro-1H-inden-1-one. This compound, a chlorinated derivative of 1-indanone, serves as a crucial intermediate in the synthesis of various molecules with significant potential in medicinal chemistry.

Core Physicochemical Properties

The fundamental properties of 4-chloro-2,3-dihydro-1H-inden-1-one are summarized below. These quantitative data points are essential for its application in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and storage.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2,3-dihydroinden-1-one | [1] |

| Synonyms | 4-chloroindan-1-one, 4-Chloro-1-indanone | [1] |

| CAS Number | 15115-59-0 | [1][2] |

| Molecular Formula | C₉H₇ClO | [2][3] |

| Molecular Weight | 166.60 g/mol | [2] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 90–92 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [4] |

| InChI Key | MYCZDIIPHIGLCH-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and characterization of 4-chloro-2,3-dihydro-1H-inden-1-one. The following sections outline established protocols.

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

4-chloro-2,3-dihydro-1H-inden-1-one can be synthesized via a four-step process starting from 2-chlorobenzaldehyde, culminating in an intramolecular Friedel-Crafts acylation.[1]

Step 1: Knoevenagel Condensation

-

A mixture of 2-chlorobenzaldehyde, malonic acid, and pyridine is heated, leading to the formation of 3-(2-chlorophenyl)acrylic acid.

Step 2: Reduction of the Alkene

-

The resulting acrylic acid derivative is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield 3-(2-chlorophenyl)propanoic acid.[1]

Step 3: Formation of the Acyl Chloride

-

3-(2-chlorophenyl)propanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce the corresponding acyl chloride, 3-(2-chlorophenyl)propanoyl chloride.[1]

Step 4: Intramolecular Friedel-Crafts Acylation

-

The acyl chloride is cyclized in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane.[1] This reaction forms the indanone ring system, yielding the final product, 4-chloro-2,3-dihydro-1H-inden-1-one, which can be purified by recrystallization.[1]

Analytical Protocols: Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified solid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is used to confirm the number and connectivity of hydrogen atoms. For 4-chloro-2,3-dihydro-1H-inden-1-one, characteristic signals include aromatic protons and two aliphatic triplets corresponding to the adjacent methylene groups in the five-membered ring.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) at a downfield chemical shift (~206 ppm), aromatic carbons, and two aliphatic carbons.[1]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The solid sample is typically analyzed using a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is used to identify key functional groups. A strong absorption band characteristic of the ketone carbonyl stretch (C=O) is expected around 1707 cm⁻¹.[1] Other notable peaks include C-H stretches from the aromatic and aliphatic portions and C-Cl stretches.[1]

3. Mass Spectrometry (MS):

-

Analysis: Mass spectrometry is performed to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) at m/z 166 and an M+2 peak at m/z 168, with a relative intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.[1]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of 4-chloro-2,3-dihydro-1H-inden-1-one in drug development.

Caption: Synthesis workflow for 4-chloro-2,3-dihydro-1H-inden-1-one.

Caption: Logical relationship in drug development.

Applications in Drug Development

4-chloro-2,3-dihydro-1H-inden-1-one is not typically an active pharmaceutical ingredient itself but rather a valuable starting material for constructing more complex molecular architectures. Its significance lies in its utility as a scaffold for generating libraries of compounds for screening. Research has identified it as a precursor for the synthesis of potential binders for GABA-B receptors and for molecules being investigated for anti-Parkinson's disease activity.[1] The indanone core, modified through reactions such as bromination and subsequent C-C bond formation, allows for the systematic exploration of the chemical space around this privileged structure.[1]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of ingestion, seek immediate medical attention.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-2,3-dihydroinden-1-one 15115-59-0 [sigmaaldrich.com]

- 3. PubChemLite - 4-chloro-2,3-dihydro-1h-inden-1-one (C9H7ClO) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. 4-chloro-2,3-dihydro-1H-inden-1-one | C9H7ClO | CID 11332681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-Chloro-1-indanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-1-indanone, a key intermediate in various synthetic applications. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document outlines the theoretical basis for its solubility, qualitative solubility in a range of common organic solvents, and a detailed experimental protocol for the quantitative determination of its solubility.

Theoretical Framework for Solubility

The solubility of a solid organic compound like this compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be soluble in one another. The molecular structure of this compound, featuring a moderately polar ketone functional group and a larger, nonpolar chlorinated aromatic-aliphatic framework, suggests a nuanced solubility profile.

The key structural features influencing its solubility are:

-

Polar Ketone Group (-C=O): This group can participate in dipole-dipole interactions with polar solvents.

-

Chlorinated Aromatic Ring: The chloro-substituted benzene ring is largely nonpolar but has some polar character due to the electronegativity of the chlorine atom.

-

Cyclopentanone Ring: This aliphatic portion is nonpolar.

Based on these features, this compound is expected to be more soluble in solvents of intermediate polarity and less soluble in highly polar (like water) or very nonpolar (like hexanes) solvents.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its chemical structure. The following table summarizes the expected qualitative solubility in common organic solvents.

| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale |

| Polar Protic | |||

| Water | 10.2 | Insoluble | The large nonpolar region of the molecule outweighs the polarity of the ketone group. |

| Methanol | 5.1 | Sparingly Soluble to Soluble | The hydroxyl group can interact with the ketone, but the overall polarity is lower than water. |

| Ethanol | 4.3 | Soluble | Lower polarity than methanol, providing a better balance for the nonpolar parts of the molecule. |

| Polar Aprotic | |||

| Acetone | 5.1 | Soluble to Very Soluble | Similar polarity to this compound, with a ketone group that can engage in dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | Soluble to Very Soluble | A good balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics. |

| Dichloromethane | 3.1 | Soluble to Very Soluble | A versatile solvent with moderate polarity that can effectively solvate the molecule. |

| Nonpolar | |||

| Toluene | 2.4 | Sparingly Soluble to Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the indanone. |

| Hexane | 0.1 | Insoluble to Sparingly Soluble | The high nonpolar character of hexane is not well-suited to the polar ketone group. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have a constant concentration of the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Weigh the vial containing the dry residue of this compound.

-

The mass of the dissolved solid can be determined by the difference in weight.

-

Alternatively, and for higher accuracy, the concentration of this compound in the filtered solution can be determined by a validated analytical method such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a comprehensive starting point for researchers working with this compound. For critical applications, it is imperative to determine the solubility experimentally under the specific conditions of your process.

Health and Safety Information for 4-Chloro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4-Chloro-1-indanone. The toxicological properties of this compound have not been thoroughly investigated, and this guide should be used as a supplementary resource to internal safety protocols and a comprehensive literature review.

Executive Summary

This compound is a chemical intermediate used in laboratory settings for the synthesis of other substances.[1] Available safety data indicates that while comprehensive toxicological studies are lacking, the compound is handled with the assumption of potential hazards, including irritation and possible toxicity upon exposure. This guide synthesizes the available safety information, outlines general handling procedures, and provides a framework for risk assessment in a research and development context. Due to the limited specific data for this compound, information from closely related analogs, such as 5-Chloro-1-indanone, is included for a more comprehensive hazard assessment, with the caveat that these are not direct data points for the target compound.

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available across all sources, data for the closely related isomer, 5-Chloro-1-indanone, provides a basis for hazard assessment.

Table 1: GHS Hazard Classification for 5-Chloro-1-indanone

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

| Source: Aggregated GHS information from multiple suppliers.[2] |

Based on this information, it is prudent to handle this compound as a substance that is potentially harmful by all routes of exposure and as a skin, eye, and respiratory irritant.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | [1] |

| Molecular Weight | 166.60 g/mol | [1] |

| Appearance | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

Handling and Storage

Given the potential hazards, stringent safety precautions should be followed when handling this compound.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If working with the solid material where dust may be generated, or if heating the compound, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

4.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

4.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Source: General first aid procedures for hazardous chemicals.[4][5][6] |

Toxicological Information

Detailed toxicological studies on this compound are not available in the public domain. The following sections outline the type of experimental protocols that would be necessary to assess its toxicity.

6.1. Proposed Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

-

Procedure:

-

A single dose of this compound is administered by gavage to a group of animals.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome of the first group determines the dosing for the subsequent group of animals (if necessary).

-

-

Data Collection:

-

Clinical signs of toxicity (changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns).

-

Body weight changes.

-

Mortality.

-

Gross necropsy of all animals at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Diagram 1: Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: A simplified workflow for determining acute oral toxicity using the OECD 423 guideline.

6.2. Signaling Pathways

There is no available information on the specific signaling pathways affected by this compound. In the absence of data, it is not possible to create a diagram of its mechanism of action. Research would be required to investigate potential interactions with cellular pathways commonly affected by halogenated aromatic compounds, such as those involved in oxidative stress, inflammation, and apoptosis.

Conclusion

The available health and safety information for this compound is limited, necessitating a cautious approach to its handling and use. The data from the isomeric 5-Chloro-1-indanone suggests that this compound should be treated as a hazardous substance that is harmful if ingested, inhaled, or in contact with skin, and is an irritant to the skin, eyes, and respiratory system. All laboratory work with this compound must be conducted with appropriate engineering controls and personal protective equipment. Further toxicological studies are required to fully characterize the health and safety profile of this compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. Selective bromination of this compound and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine [scielo.org.za]

- 3. Page loading... [guidechem.com]

- 4. fishersci.se [fishersci.se]

- 5. fishersci.com [fishersci.com]

- 6. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 4-Chloro-1-indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the 1-indanone ring system creates a versatile chemical intermediate, paving the way for a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the known biological activities of 4-Chloro-1-indanone derivatives, focusing on their neuroprotective, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Neuroprotective Activities: Targeting Cholinesterases in Alzheimer's Disease

A significant area of investigation for indanone derivatives has been in the realm of neurodegenerative disorders, particularly Alzheimer's disease. The mechanism of action often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Several studies have explored the potential of indanone derivatives as potent cholinesterase inhibitors.

While specific quantitative data for a broad range of this compound derivatives remains limited in publicly accessible literature, the general class of indanone derivatives has shown promising results. For instance, a series of novel indanone derivatives demonstrated potent inhibitory activity against AChE, with one compound exhibiting an IC50 value of 0.0018 μM, making it 14-fold more potent than the well-known drug donepezil[1][2]. Another study on indanone derivatives containing aminopropoxy benzyl/benzylidene moieties reported IC50 values ranging from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE[3]. Furthermore, indanone-carbamate hybrids have been synthesized and evaluated, with some derivatives showing inhibitory effects on both AChE and BChE in the micromolar range, as well as inhibition of Aβ aggregation, a key pathological hallmark of Alzheimer's disease[4].

The general synthetic and screening workflow for identifying such neuroprotective agents is outlined below.

Caption: Workflow for the discovery of neuroprotective this compound derivatives.

Key Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound derivatives against acetylcholinesterase is typically assessed using a modified Ellman's spectrophotometric method.

Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

Donepezil or Tacrine as a positive control

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the designated wells.

-

Add the AChE enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI) to all wells.

-

Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals for a set duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer and Antimicrobial Activities

The indanone scaffold is also a promising platform for the development of anticancer and antimicrobial agents. While extensive studies specifically on this compound derivatives are not widely available, related structures such as Schiff bases and chalcones derived from halogenated aromatic compounds have demonstrated significant biological activities.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. The synthesis of Schiff base derivatives of this compound represents a promising avenue for the discovery of novel antimicrobial and cytotoxic agents. The general approach involves reacting this compound with various substituted anilines or other primary amines. The resulting imine linkage is crucial for their biological activity.

Similarly, chalcones, which are α,β-unsaturated ketones, are precursors to flavonoids and are known to exhibit diverse pharmacological properties, including cytotoxicity against various cancer cell lines. The synthesis of chalcone derivatives of this compound, typically through a Claisen-Schmidt condensation with a substituted benzaldehyde, could yield compounds with potent anticancer activity.

The following diagram illustrates the general synthetic pathways to these derivatives.

Caption: Synthetic routes to Schiff base and chalcone derivatives of this compound.

Key Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of this compound derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives)

-

Doxorubicin or Cisplatin as a positive control

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator with 5% CO2 at 37°C.

-

After 24 hours, treat the cells with various concentrations of the test compounds and the positive control. A vehicle control (e.g., DMSO) should also be included.

-

Incubate the plates for a specific period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. While current research highlights their potential as neuroprotective agents, particularly as cholinesterase inhibitors, further exploration into their anticancer and antimicrobial activities is warranted. The synthesis of Schiff base and chalcone derivatives, in particular, offers a rich area for future investigation. Systematic screening of libraries of this compound derivatives against a wider range of biological targets, coupled with detailed structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this important chemical class. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to build upon in their quest for new and effective medicines.

References

- 1. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

A Comprehensive Review of 4-Chloro-1-indanone and Its Analogs in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic aromatic ketone. The indanone scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the indanone ring system significantly influences its electronic properties and steric hindrance, leading to a unique pharmacological profile. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on their potential as therapeutic agents. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives has been approached through various synthetic strategies. A common method involves the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid. This method, along with others, is detailed below.

General Synthetic Methodologies

Method 1: Friedel-Crafts Acylation

A prevalent method for the synthesis of substituted 1-indanones is the intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropanoic acid. In the case of this compound, 3-(3-chlorophenyl)propanoic acid is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid-supported acid catalyst, to facilitate ring closure.

Method 2: Nazarov Cyclization

The Nazarov cyclization of divinyl ketones can also be employed to synthesize indanone derivatives. This reaction is particularly useful for accessing analogs with substitution on the cyclopentanone ring.

Method 3: Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides offers another route to the indanone core. This method is advantageous for its functional group tolerance.

Experimental Protocols

Synthesis of this compound from 2-Chlorobenzaldehyde

A four-step synthesis of this compound starting from 2-chlorobenzaldehyde has been reported.[1][2] The key steps involve the formation of a propanoic acid derivative followed by intramolecular cyclization.

Synthesis of 2-Benzylidene-1-indanone Derivatives

2-Benzylidene-1-indanone derivatives can be synthesized via a Knoevenagel condensation of the corresponding 1-indanone with an aromatic aldehyde in the presence of a base.[3]

Biological Activities of this compound and Its Analogs

The 1-indanone scaffold has been extensively explored for a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial effects.[4] The introduction of a chlorine atom at the 4-position, along with other substitutions, has been shown to modulate these activities, leading to the development of potent and selective therapeutic candidates.

Anticancer Activity

Several studies have highlighted the potential of this compound analogs as anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound analogs and other relevant indanone derivatives, presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ITH-6 (an indanone-based thiazolyl hydrazone) | HT-29 (Colon) | 0.44 | [5][6] |

| COLO 205 (Colon) | 0.98 | [5][6] | |

| KM 12 (Colon) | 0.41 | [5][6] | |

| (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives | U-251 (Glioblastoma) | Lower than Temozolomide | [7] |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | [8] |

| RPMI-8226 (Leukemia) | 0.622 - 1.81 | [8] | |

| HCT-116 (Colon) | 0.622 - 1.81 | [8] | |

| LOX IMVI (Melanoma) | 0.622 - 1.81 | [8] | |

| MCF7 (Breast) | 0.622 - 1.81 | [8] |

Mechanism of Anticancer Action

The anticancer activity of indanone derivatives has been attributed to several mechanisms, including:

-

Inhibition of Tubulin Polymerization: Some indanone analogs act as microtubule-targeting agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

-

Inhibition of NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some indanone-based compounds have been shown to inhibit the NF-κB pathway.[6]

-

Metal Chelation: Certain hydroxybenzylidene-1-indanone derivatives have demonstrated the ability to chelate iron, a property that can contribute to their anticancer effects.[7]

Neuroprotective Activity

The indanone scaffold is also being investigated for its potential in treating neurodegenerative diseases. Analogs have been designed and synthesized to exhibit neuroprotective effects. While specific data on this compound analogs in this area is limited in the provided search results, the broader class of indanone derivatives shows promise.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical target in cancer therapy. The diagram below illustrates the canonical NF-κB pathway, which can be inhibited by certain this compound analogs.

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by this compound analogs.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological screening of novel this compound analogs.

Caption: A typical workflow for the discovery and development of this compound analogs as therapeutic agents.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities, particularly in the realm of anticancer drug discovery. The synthetic accessibility of the indanone core allows for extensive structural modifications to optimize potency and selectivity. The data compiled in this review highlight the potential of these compounds to interact with key cellular targets such as tubulin and the NF-κB signaling pathway. The provided experimental protocols and workflows serve as a practical guide for researchers aiming to explore this chemical space further. Future research should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety profiles of lead compounds to translate the therapeutic potential of this compound analogs into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective bromination of this compound and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine [scielo.org.za]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticarcinogenic and metal chelation properties of novel hydroxybenzylidene-1-indanone derivatives in the U-251 glioblastoma cell line - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Landscape of 4-Chloro-1-indanone: A Technical Guide to Commercial Suppliers and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4-Chloro-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality material and establishing robust analytical methods for its quality control.

Commercial Suppliers and Purity Specifications

This compound is available from a range of commercial chemical suppliers. The purity of the available products typically varies, with most suppliers offering grades suitable for research and development purposes. For cGMP (current Good Manufacturing Practice) compliant applications, further purification and rigorous quality control are essential. The following table summarizes a selection of commercial suppliers and their stated purity levels for this compound. It is important to note that the provided purity is as stated by the supplier and should be independently verified.

| Supplier | Stated Purity | Analysis Method | CAS Number |

| AChemBlock | 97%[1] | Not Specified | 15115-59-0[1] |

| Capot Chemical | ≥ 98%[2] | GC[2] | 15115-59-0[2] |

| ChemShuttle | Not Specified | Not Specified | 15115-59-0[3] |

| Tokyo Chemical Industry (TCI) | >97.0% | GC | 42348-86-7 (for 5-Chloro-1-indanone) |

Note: While the CAS number for this compound is 15115-59-0, some suppliers may list related isomers under different CAS numbers. It is crucial to verify the chemical structure and CAS number before purchase.

Quality Control and Purity Analysis: Experimental Protocols

Ensuring the purity of this compound is critical for the successful synthesis of downstream products and for meeting regulatory requirements in pharmaceutical development.[4][5] A comprehensive quality control strategy should include a battery of analytical tests to identify and quantify the main component, as well as any process-related impurities or degradation products.[6][7]

Below are detailed, representative experimental protocols for the analysis of this compound. These are intended as a starting point and should be validated for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity profiling involves identifying and quantifying any additional peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is an ideal method for the identification of this compound and for the detection of volatile organic impurities.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or acetone at a concentration of approximately 1 mg/mL.

-

Data Analysis: The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum. Purity can be estimated by the area percentage of the main peak. The presence of volatile impurities can be assessed by examining the total ion chromatogram for additional peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound.

Methodology:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Experiments:

-

¹H NMR: Provides information about the number and types of protons and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC): Can be used for more detailed structural elucidation if necessary.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra should be consistent with the known structure of this compound. The absence of significant unassigned signals is an indicator of high purity.

Visualizing the Workflow

To better understand the process of sourcing and verifying the quality of this compound, the following diagrams, generated using the DOT language, illustrate the typical supply chain and a robust quality control workflow.

Caption: A simplified diagram of the commercial supply chain for this compound.

Caption: A typical workflow for the quality control of incoming this compound.

References

- 1. This compound 97% | CAS: 15115-59-0 | AChemBlock [achemblock.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound;CAS No.:15115-59-0 [chemshuttle.com]

- 4. Quality Control & Purity Standards for Pharma Intermediates [apexvia.com]

- 5. Top 5 Tips About Quality Control of Pharma Intermediates Production - www.pharmasources.com [pharmasources.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Synthetic Routes to 4-Chloro-1-Indanone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-chloro-1-indanone and its derivatives. The primary route detailed is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid, a reliable and widely used method. This guide includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its substituted derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The most common and efficient method for the preparation of this compound involves a two-step process: the preparation of 3-(3-chlorophenyl)propanoic acid followed by its intramolecular Friedel-Crafts cyclization.

Synthetic Workflow

The overall synthetic scheme is a two-step process starting from 3-chlorobenzaldehyde. The first step involves the formation of 3-(3-chlorophenyl)propanoic acid, which is then converted to its acyl chloride and subsequently cyclized to yield this compound.

Caption: Synthetic workflow for the preparation of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 3-(3-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | 79.6 | 71.5-75.2 |

| 2 | This compound | C₉H₇ClO | 166.60 | 93 | 90-92 |

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm) 7.68 (d, J=7.6 Hz, 1H, ArH), 7.47 (t, J=7.7 Hz, 1H, ArH), 7.30 (d, J=7.8 Hz, 1H, ArH), 3.16 (t, J=5.9 Hz, 2H, CH₂), 2.75 (t, J=5.9 Hz, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm) 206.19, 152.97, 139.38, 134.52, 133.27, 129.29, 122.41, 36.40, 25.27 |

| IR (KBr, cm⁻¹) | 3066, 2925, 1707 (C=O), 1598, 1428, 1325, 1261, 1133, 1037, 788, 610 |

| Mass Spec (m/z) | 168 (M+2), 166 (M), 149, 138, 125, 103, 77, 63, 51 |

Experimental Protocols

Step 1: Synthesis of 3-(3-chlorophenyl)propanoic acid

This procedure outlines the synthesis of the carboxylic acid precursor from 3-chlorobenzaldehyde.

Materials:

-

3-chlorobenzaldehyde

-

Malonic acid

-

Formic acid

-

Diethylamine

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Beaker (500 mL)

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL three-necked round-bottom flask, add formic acid (40 g), diethylamine (29 g), 3-chlorobenzaldehyde (10 g, 0.071 mol), and malonic acid (8.0 g, 0.077 mol).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Heat the reaction mixture to 150 °C and maintain at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.

-

Adjust the pH of the aqueous solution to 3-4 using concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from ethyl acetate to obtain pure 3-(3-chlorophenyl)propanoic acid.

-

Dry the purified product under vacuum. Expected yield: 10.4 g (79.6%).

Step 2: Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid to yield the final product.

Materials:

-

3-(3-chlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ice bath

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Formation of the Acyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3-chlorophenyl)propanoic acid (e.g., 5 g, 27.1 mmol) in an excess of thionyl chloride (e.g., 20 mL).

-

Gently reflux the mixture for 2 hours. The solid will dissolve as it is converted to the acid chloride.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3-chlorophenyl)propionyl chloride as an oil.

-

-

Intramolecular Friedel-Crafts Acylation:

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) in anhydrous dichloromethane (e.g., 50 mL) and cool the mixture in an ice bath.

-

Dissolve the crude 3-(3-chlorophenyl)propionyl chloride in anhydrous dichloromethane (e.g., 20 mL) and add it dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid (e.g., 10 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic extracts and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid.

-

-

Purification:

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Collect the purified product and dry it under vacuum. Expected yield: 93%.[1]

-

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

-

Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

Caption: Logical flow of the synthesis of this compound.

References

Application Note: Protocol for the Selective Bromination of 4-Chloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the selective α-bromination of 4-chloro-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. Several methods are presented, allowing for the formation of 2-bromo-4-chloro-1-indanone, as well as the potential side-product, 2,2-dibromo-4-chloro-1-indanone. This document includes various reaction conditions, purification procedures, and safety precautions. All quantitative data is summarized for easy comparison, and a generalized experimental workflow is provided.

Introduction

This compound is a valuable starting material in the synthesis of a variety of compounds with potential therapeutic applications, including those targeting GABA receptors and potential treatments for Parkinson's disease.[1] The selective bromination of this compound at the α-position to the carbonyl group yields 2-bromo-4-chloro-1-indanone, a versatile intermediate for further functionalization through carbon-carbon bond-forming reactions.[1][2] However, the reaction can also lead to the formation of the dibrominated byproduct, 2,2-dibromo-4-chloro-1-indanone.[1][2] The choice of reaction conditions, such as solvent and temperature, plays a crucial role in the selective formation of the desired monobrominated product. This note outlines several protocols to achieve this transformation and provides data on the expected yields of both the mono- and dibrominated products.

Materials and Reagents

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Chloroform (CHCl₃)

-

Diethyl ether (anhydrous)

-

Acetic acid (AcOH)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH, 10% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

n-Hexane, Light petroleum, or Benzene for recrystallization

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Fume hood

-

Rotary evaporator

-

Melting point apparatus

Experimental Protocols

Several methods for the bromination of this compound have been reported, with varying degrees of selectivity and yield. Below are detailed protocols for some of the most common procedures.

Protocol 1: Bromination in Carbon Tetrachloride at 0 °C for Monobromination

This method favors the formation of the monobrominated product, 2-bromo-4-chloro-1-indanone.

-

Dissolve this compound in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (Br₂) in CCl₄ dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C until the bromine color disappears.

-

After the reaction is complete, allow the mixture to warm to room temperature.

-

Proceed to the general purification protocol.

Protocol 2: Bromination in Diethyl Ether for Monobromination

This protocol also demonstrates good selectivity for the monobrominated product.

-

Dissolve this compound (e.g., 2.00 g, 12.0 mmol) in anhydrous diethyl ether (200 mL) in a round-bottom flask.[2]

-

Add one drop of bromine (from a total of 0.6 mL, 12.0 mmol) to the solution, which should decolorize rapidly.[2]

-

Cool the solution to 10 °C.[2]

-

Slowly add the remaining bromine over a ten-minute period, ensuring each drop decolorizes before the next is added.[2]

-

After the addition is complete, stir the solution for a further 30 minutes.

-

Proceed to the general purification protocol. Recrystallization from light petroleum or benzene is recommended for this method.[2]

Protocol 3: Bromination in Carbon Tetrachloride at Room Temperature for Dibromination

This method primarily yields the dibrominated product, 2,2-dibromo-4-chloro-1-indanone.

-

To a solution of this compound (e.g., 0.43 g, 2.6 mmol) in CCl₄ (35 mL), add bromine (1.3 mL, 2.6 mmol) at room temperature, excluding light.[2]

-

Stir the mixture for 2 hours.[2]

-

Remove the excess bromine and CCl₄ under reduced pressure.[2]

-

Neutralize the residue with 10% NaOH and extract with dichloromethane.[2]

-

Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate.[2]

-

Purify the residue by recrystallization from n-hexane.[2]

Protocol 4: Oxidative Bromination with H₂O₂-HBr

This method provides an alternative route to the monobrominated product.

-

Add this compound (e.g., 0.43 g, 2.6 mmol) to a mixture of water (1.30 mL), 48% aqueous HBr (0.30 mL, 2.6 mmol), and 30% H₂O₂ (0.53 mL, 5.2 mmol).[2]

-

Stir the reaction mixture at room temperature in the dark for 24 hours.[2]

-

Dissolve the reaction mixture in a hexane/ethyl acetate solution (20:1, 13 mL).[2]

-

Add solid NaHSO₃ to neutralize any unreacted HBr or H₂O₂.[2]

-

Dry the solution over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product.[2]

General Purification Protocol

-

After the reaction, quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) until the red-brown color of bromine disappears.

-

If the reaction was performed in an acidic medium, neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as n-hexane, light petroleum, or benzene.[2]

Results

The choice of reaction conditions significantly impacts the product distribution. The following table summarizes the yields obtained under various experimental protocols.

| Protocol | Brominating Agent/Solvent | Temperature | Product | Yield (%) |

| 1 | Br₂ / CCl₄ | 0 °C | 2-bromo-4-chloro-1-indanone | 25% |

| 2 | Br₂ / Diethyl Ether | 10 °C | 2-bromo-4-chloro-1-indanone | 90% |

| 3 | Br₂ / CCl₄ | Room Temp. | 2,2-dibromo-4-chloro-1-indanone | 40% |

| - | Br₂ / CHCl₃ | Room Temp. | 2,2-dibromo-4-chloro-1-indanone | 40% |

| - | Br₂ (2 eq.) / CHCl₃ | Room Temp. | 2,2-dibromo-4-chloro-1-indanone | 68% |

| 4 | H₂O₂-HBr / H₂O | Room Temp. | 2-bromo-4-chloro-1-indanone | 42% |

| - | Br₂ / Acetic Acid | Room Temp. | 2-bromo-4-chloro-1-indanone | - |

Yields are based on the reported experimental data.[2]

Safety Precautions

-

Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled.[3] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

-

Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are toxic and suspected carcinogens. Handle these solvents in a fume hood and avoid inhalation or skin contact.

-

Hydrobromic acid is corrosive and can cause severe skin and eye damage. Handle with appropriate PPE.

-

The bromination of ketones can produce hydrogen bromide (HBr) gas as a byproduct. Ensure the reaction is performed in a fume hood to avoid inhalation.

-